Metastin (human)
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Overview
Description
It was originally identified as a metastasis suppressor gene that has the ability to inhibit the spread of melanoma and breast cancer cells . Metastin is a ligand for the G-protein coupled receptor GPR54, playing a crucial role in the regulation of the reproductive system by initiating the secretion of gonadotropin-releasing hormone at puberty .
Mechanism of Action
Target of Action
Metastin, also known as Kisspeptin-54, is a protein encoded by the KISS1 gene in humans . The primary target of Metastin is the G-protein coupled receptor, GPR54 . This receptor plays a crucial role in various physiological processes, including the initiation of puberty and the regulation of reproductive functions .
Mode of Action
Metastin interacts with its target, the GPR54 receptor, to initiate a cascade of intracellular signaling events . This interaction leads to the secretion of gonadotropin-releasing hormone (GnRH) at puberty . GnRH is then released from the hypothalamus to act on the anterior pituitary, triggering the release of luteinizing hormone (LH), and follicle-stimulating hormone (FSH) . These hormones lead to sexual maturation and gametogenesis .
Biochemical Pathways
The interaction between Metastin and GPR54 influences several biochemical pathways. These include the positive regulation of the MAPK cascade, the phospholipase C-activating G protein-coupled signaling pathway, and the regulation of cytosolic calcium ion concentration . These pathways play a crucial role in cell proliferation, synaptic transmission, and the generation of the ovulation cycle rhythm .
Pharmacokinetics
It is known that metastin is encoded by the kiss1 gene, which is located on chromosome 1 and is transcribed in the brain, adrenal gland, and pancreas .
Result of Action
The action of Metastin results in several molecular and cellular effects. It has been identified as a human metastasis suppressor gene that has the ability to suppress melanoma and breast cancer metastasis . Disrupting GPR54 signaling, which is initiated by Metastin, can cause hypogonadotropic hypogonadism in rodents and humans .
Action Environment
The action of Metastin is influenced by various environmental factors. For instance, the expression of the KISS1 gene, which encodes Metastin, is regulated by different factors in various tissues. In the hypothalamus, its expression is influenced by sex steroids, while in peripheral tissues, it is regulated by metabolic factors .
Biochemical Analysis
Biochemical Properties
Metastin is an endogenous ligand for the kisspeptin receptor (KISS1, GPR54) . It binds to rat and human GPR54 receptors with Ki values of 1.81 nM and 1.45 nM, respectively . This interaction plays a crucial role in biochemical reactions, particularly in the regulation of cell population proliferation and synaptic transmission .
Cellular Effects
Metastin influences various types of cells and cellular processes. It has been shown to hinder tumor metastasis and stimulate gonadotropin secretion . In the context of cellular metabolism, Metastin plays a role in the positive regulation of the MAPK cascade and cytosolic calcium ion concentration .
Molecular Mechanism
At the molecular level, Metastin exerts its effects through binding interactions with biomolecules and changes in gene expression. It binds to the G-protein coupled receptor, GPR54 , leading to the initiation of the secretion of gonadotropin-releasing hormone (GnRH) at puberty .
Metabolic Pathways
Metastin is involved in several metabolic pathways, including the G protein-coupled receptor signaling pathway . It interacts with various enzymes and cofactors, and can influence metabolic flux or metabolite levels.
Subcellular Localization
Metastin is found in multiple subcellular locations. It is predominantly localized to the nucleus, but it is also found in the cytoplasm and the nuclear envelope . The subcellular localization of Metastin is closely linked to its function, and any changes in its localization could potentially affect its activity or function.
Preparation Methods
Synthetic Routes and Reaction Conditions: Metastin can be synthesized using solid-phase peptide synthesis (SPPS), a method commonly employed for the production of peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .
Industrial Production Methods: Industrial production of metastin involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The purified peptide is then lyophilized to obtain the final product. This method ensures high purity and yield, making it suitable for research and therapeutic applications .
Chemical Reactions Analysis
Types of Reactions: Metastin undergoes various chemical reactions, including:
Oxidation: Metastin can be oxidized to form disulfide bonds, which are crucial for its biological activity.
Reduction: Reduction reactions can break disulfide bonds, leading to the loss of biological activity.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or beta-mercaptoethanol.
Substitution: Amino acid derivatives and coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) in SPPS.
Major Products: The major products formed from these reactions include various analogs of metastin with altered biological activities, which are used to study the peptide’s function and potential therapeutic applications .
Scientific Research Applications
Metastin has a wide range of scientific research applications:
Cancer Research: As a metastasis suppressor, metastin is studied for its potential to inhibit the spread of cancer cells, particularly in melanoma and breast cancer.
Reproductive Biology: Metastin plays a critical role in the regulation of puberty and reproductive functions by stimulating the release of gonadotropin-releasing hormone.
Neuroscience: Metastin’s involvement in the central nervous system and its effects on behavior and mood are also areas of active research.
Comparison with Similar Compounds
Kisspeptin-10: A shorter peptide derived from the same KISS1 gene, with similar biological activities but different potency and stability.
Kisspeptin-13 and Kisspeptin-14: Other shorter peptides with varying lengths and activities, used to study the structure-activity relationship of kisspeptins.
Uniqueness of Metastin: Metastin’s uniqueness lies in its dual role as a regulator of reproductive functions and a metastasis suppressor. Its ability to inhibit cancer cell spread while also playing a crucial role in puberty and reproductive health makes it a compound of significant interest in both oncology and endocrinology .
Properties
IUPAC Name |
4-[[1-[1-[1-[2-[[2-[[2-[[2-[(2-aminoacetyl)amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-[[1-[[1-[[2-[[1-[[1-[[5-amino-1-[[5-amino-1-[2-[[2-[[1-[[1-[[1-[2-[[1-[[1-[[1-[[5-amino-1-[[1-[2-[[1-[2-[[5-amino-1-[[2-[[1-[[1-[[1-[[1-[[5-amino-1-[[1-[[1-[[6-amino-1-[[1-[[1-[2-[[4-amino-1-[[1-[[4-amino-1-[[1-[[4-amino-1-[[1-[[1-[[2-[[1-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C258H401N79O78/c1-21-131(16)204(329-220(381)152(70-77-189(264)351)301-213(374)147(53-34-84-281-257(274)275)299-234(395)173(118-341)322-226(387)164(103-140-110-278-123-288-140)315-242(403)181-58-38-87-331(181)247(408)133(18)290-232(393)172(117-340)321-222(383)158(95-125(4)5)293-197(359)114-287-238(399)178-55-36-88-332(178)249(410)155(71-78-190(265)352)306-218(379)150(68-75-187(262)349)300-212(373)146(52-33-83-280-256(272)273)298-233(394)171(116-339)294-198(360)113-286-210(371)170(115-338)319-237(398)175(120-343)320-219(380)154(73-80-200(363)364)304-241(402)183-60-40-90-334(183)252(413)185-62-43-93-337(185)253(414)184-61-42-92-336(184)251(412)177(122-345)325-223(384)159(96-126(6)7)308-236(397)176(121-344)324-246(407)205(135(20)346)326-194(356)108-260)254(415)335-91-41-56-179(335)239(400)291-134(19)248(409)330-86-37-57-180(330)240(401)303-149(67-74-186(261)348)208(369)284-111-195(357)289-132(17)207(368)327-202(129(12)13)245(406)317-160(97-127(8)9)231(392)328-203(130(14)15)244(405)305-151(69-76-188(263)350)216(377)296-145(51-32-82-279-255(270)271)211(372)302-153(72-79-199(361)362)217(378)295-144(50-30-31-81-259)215(376)314-168(107-201(365)366)230(391)318-169(98-128(10)11)250(411)333-89-39-59-182(333)243(404)316-167(106-193(268)355)228(389)310-162(101-138-63-65-141(347)66-64-138)224(385)312-165(104-191(266)353)227(388)311-163(102-139-109-283-143-49-29-28-48-142(139)143)225(386)313-166(105-192(267)354)229(390)323-174(119-342)235(396)309-161(100-137-46-26-23-27-47-137)209(370)285-112-196(358)292-157(94-124(2)3)221(382)297-148(54-35-85-282-258(276)277)214(375)307-156(206(269)367)99-136-44-24-22-25-45-136/h22-29,44-49,63-66,109-110,123-135,144-185,202-205,283,338-347H,21,30-43,50-62,67-108,111-122,259-260H2,1-20H3,(H2,261,348)(H2,262,349)(H2,263,350)(H2,264,351)(H2,265,352)(H2,266,353)(H2,267,354)(H2,268,355)(H2,269,367)(H,278,288)(H,284,369)(H,285,370)(H,286,371)(H,287,399)(H,289,357)(H,290,393)(H,291,400)(H,292,358)(H,293,359)(H,294,360)(H,295,378)(H,296,377)(H,297,382)(H,298,394)(H,299,395)(H,300,373)(H,301,374)(H,302,372)(H,303,401)(H,304,402)(H,305,405)(H,306,379)(H,307,375)(H,308,397)(H,309,396)(H,310,389)(H,311,388)(H,312,385)(H,313,386)(H,314,376)(H,315,403)(H,316,404)(H,317,406)(H,318,391)(H,319,398)(H,320,380)(H,321,383)(H,322,387)(H,323,390)(H,324,407)(H,325,384)(H,326,356)(H,327,368)(H,328,392)(H,329,381)(H,361,362)(H,363,364)(H,365,366)(H4,270,271,279)(H4,272,273,280)(H4,274,275,281)(H4,276,277,282) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAHDONZOCXSKII-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)NC(C)C(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)N3CCCC3C(=O)NC(CC(=O)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(CC(=O)N)C(=O)NC(CC5=CNC6=CC=CC=C65)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC7=CC=CC=C7)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC8=CC=CC=C8)C(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC9=CNC=N9)NC(=O)C1CCCN1C(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C1CCCN1C(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)CNC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C1CCCN1C(=O)C1CCCN1C(=O)C1CCCN1C(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C258H401N79O78 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
5857 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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